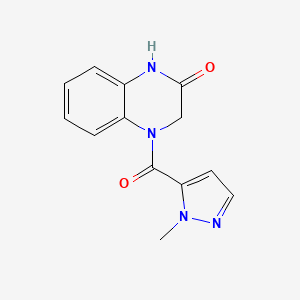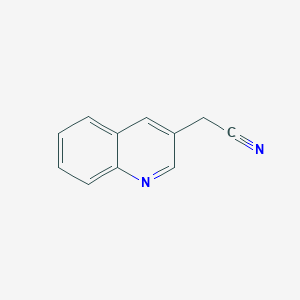
2-(Quinolin-3-yl)acetonitrile
描述
2-(Quinolin-3-yl)acetonitrile is a chemical compound that belongs to the quinoline family. Quinoline is a nitrogen-based heterocyclic aromatic compound, known for its broad spectrum of bio-responses and applications in medicinal and industrial chemistry . The systematic IUPAC name for this compound is this compound. This compound is characterized by the presence of a quinoline ring attached to an acetonitrile group, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Quinolin-3-yl)acetonitrile can be achieved through several methods. One common approach involves the reaction of quinoline with acetonitrile in the presence of a base such as sodium hydride. Another method includes the use of α,β-unsaturated aldehydes and substituted anilines in a one-pot reaction facilitated by heteropolyacids like phosphotungstic acid . These reactions typically require controlled temperatures and specific catalysts to ensure high yields and purity of the product.
Industrial Production Methods: In industrial settings, the production of this compound often employs green and sustainable methods. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are preferred to minimize environmental impact . These methods not only enhance the efficiency of the synthesis but also reduce the production of hazardous by-products.
化学反应分析
Types of Reactions: 2-(Quinolin-3-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into quinoline-3-carboxylic acid.
Reduction: Reduction reactions can yield quinoline-3-methanamine.
Substitution: The nitrile group can be substituted with other functional groups, such as amines or halides, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or amines in the presence of a base like sodium hydroxide are typical.
Major Products Formed: The major products formed from these reactions include quinoline-3-carboxylic acid, quinoline-3-methanamine, and various substituted quinoline derivatives .
科学研究应用
2-(Quinolin-3-yl)acetonitrile has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-(Quinolin-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. In biological systems, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication . This inhibition leads to the fragmentation of bacterial DNA, ultimately causing cell death. The compound’s ability to interact with these enzymes makes it a potent antibacterial agent .
相似化合物的比较
Quinoline: A parent compound with a simpler structure, lacking the acetonitrile group.
Quinoline-3-carboxylic acid: An oxidized derivative of 2-(Quinolin-3-yl)acetonitrile.
Quinoline-3-methanamine: A reduced derivative of this compound.
Uniqueness: this compound is unique due to its combination of the quinoline ring and the acetonitrile group, which imparts distinct chemical reactivity and biological activity. This combination allows for a broader range of chemical modifications and applications compared to its simpler analogs .
属性
IUPAC Name |
2-quinolin-3-ylacetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c12-6-5-9-7-10-3-1-2-4-11(10)13-8-9/h1-4,7-8H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMNPNQPJCREQBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R)-2-(3-Bicyclo[4.1.0]heptanyl)propanoic acid](/img/structure/B2706479.png)
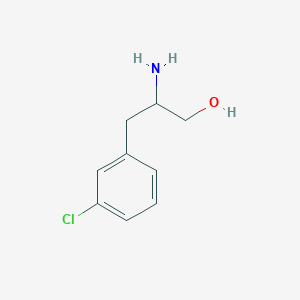
![2-{[1-(tert-butyl)-1H-pyrazol-4-yl]carbonyl}phenyl 2-furoate](/img/structure/B2706484.png)
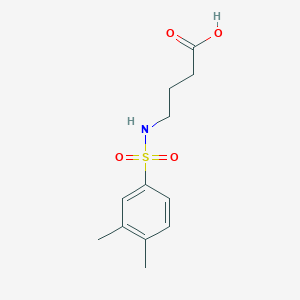
![2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2706486.png)
![4-[1-(2,4,6-Trimethylbenzoyl)piperidin-4-yl]morpholine-3,5-dione](/img/structure/B2706487.png)
![5-{[(4-METHOXYPHENYL)METHYL]AMINO}-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2706488.png)
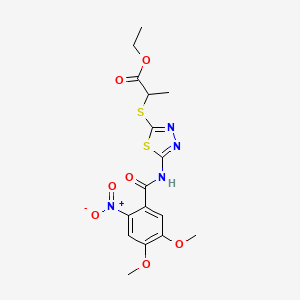
![N-(6-chloro-1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2706491.png)
![N'-(3-chloro-2-methylphenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide](/img/structure/B2706494.png)
![N-(2-(1H-indol-3-yl)ethyl)-2-benzamido-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2706495.png)
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2706498.png)
